3,5-dimethyl-N-[4-(trifluoromethyl)benzyl]benzenecarboxamide
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Overview
Description
Scientific Research Applications
Molecular Assembly and Ferroelectric Response
Benzenecarboxamide derivatives have been studied for their ability to form molecular assemblies in solution, organogels, liquid crystals, and solids. These assemblies are primarily dominated by intermolecular hydrogen-bonding interactions, showcasing significant organogelation characteristics and phase transition behavior. Such materials have potential applications in the development of responsive materials and sensors due to their dielectric responses and phase transition properties (Shishido et al., 2014).
Synthesis and Characterization of Semifluorinated Polyamides
Research has focused on the synthesis of new polyamides using semifluorinated aromatic diamines, which resulted in organo-soluble polymers with high molecular weights and thermal stability. These polyamides demonstrated excellent solubility in various organic solvents and could form clear, flexible films with significant tensile strengths. Such materials are promising for advanced technological applications due to their mechanical and thermal properties (Bera et al., 2012).
Advanced Materials with High Solubility
Aromatic polyamides derived from specific diamines have shown remarkable solubility and amorphous character, making them suitable for a wide range of applications, including the development of new materials with specific mechanical, thermal, and optical properties. These polyamides' solubility and stability make them ideal candidates for various industrial and technological applications (Liaw et al., 2002).
Heterogeneous Catalysis
Amide-functionalized covalent organic frameworks (COFs) based on benzene-1,3,5-tricarboxamides (BTAs) have been developed as efficient catalysts for Knoevenagel condensation. This showcases the potential of such compounds in catalysis, where the strong intermolecular hydrogen bonding of BTAs is utilized to create materials with high catalytic efficiency and selectivity (Li et al., 2019).
Supramolecular Polymers for Macro-Dipoles
Supramolecular polymers formed from certain benzenecarboxamide derivatives in specific solvents have been shown to possess large macro-dipoles due to their helical columnar structure. This unique property has implications for the development of new materials with specific electronic and optical properties, potentially useful in electronics and photonics (Sakamoto et al., 2006).
Mechanism of Action
Properties
IUPAC Name |
3,5-dimethyl-N-[[4-(trifluoromethyl)phenyl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3NO/c1-11-7-12(2)9-14(8-11)16(22)21-10-13-3-5-15(6-4-13)17(18,19)20/h3-9H,10H2,1-2H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMEKZZAZZYDKGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NCC2=CC=C(C=C2)C(F)(F)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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